![molecular formula C20H27NO3 B4895027 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine, also known as BPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. BPPB is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways that regulate various cellular processes.
Wissenschaftliche Forschungsanwendungen
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been extensively studied for its potential applications in the field of drug discovery. As a selective inhibitor of PKC, this compound has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. By inhibiting the activity of PKC, this compound disrupts these cellular processes, leading to the observed anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is its selectivity for PKC. Unlike other PKC inhibitors, this compound does not inhibit the activity of other kinases, which can lead to off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, this compound is relatively unstable and can degrade over time, which can affect its potency.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Finally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesemethoden
The synthesis of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine involves a multi-step process that starts with the reaction of 4-bromophenol with potassium carbonate in dimethylformamide (DMF) to form 4-hydroxyphenyl acetate. The resulting compound is then reacted with 4-(benzyloxy)phenol in the presence of cesium carbonate in DMF to form 4-[4-(benzyloxy)phenoxy]phenyl acetate. The final step involves the reaction of 4-[4-(benzyloxy)phenoxy]phenyl acetate with N-(2-methoxyethyl)-1-butanamine in the presence of triethylamine to form this compound.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-16-14-21-13-5-6-15-23-19-9-11-20(12-10-19)24-17-18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVWWSISHPNRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
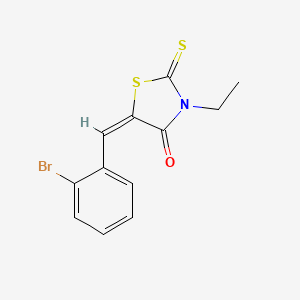
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
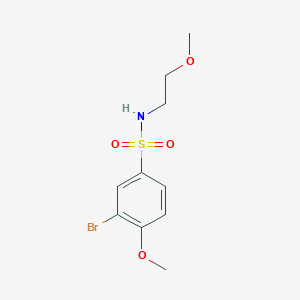
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
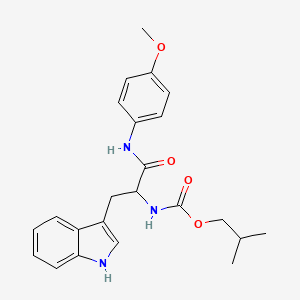
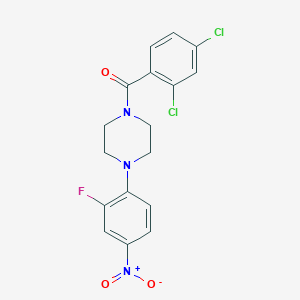
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)
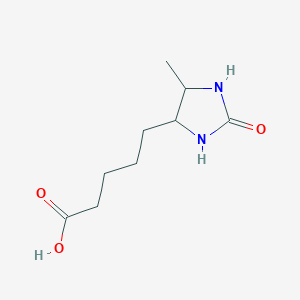
![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)